molecular formula C13H17F3N2O B11850458 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline CAS No. 1416351-75-1

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline

Cat. No.: B11850458
CAS No.: 1416351-75-1
M. Wt: 274.28 g/mol
InChI Key: CWPDBGKORATZLE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline is a chemical compound with the molecular formula C13H17F3N2O and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a piperidine ring attached to an aniline moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)aniline
  • 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline
  • 2-Methoxy-4-(2-difluoromethyl-piperidin-1-yl)aniline

Uniqueness

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct chemical and biological properties. This unique structure may result in different reactivity and interactions compared to similar compounds .

Properties

CAS No.

1416351-75-1

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3

InChI Key

CWPDBGKORATZLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N

Origin of Product

United States

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